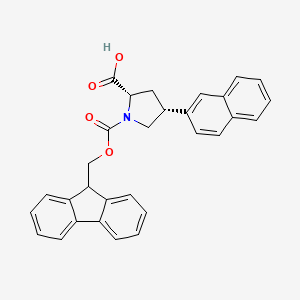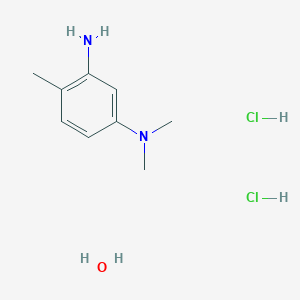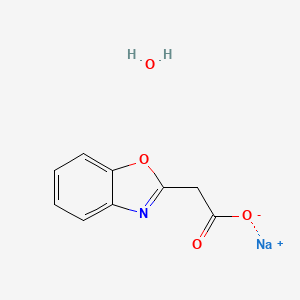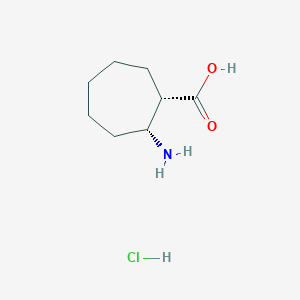
(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid (Fmoc-NMP) is a synthetic molecule with a unique structure. It is a derivative of pyrrolidine, an organic compound that is commonly used in the synthesis of other compounds. Fmoc-NMP has been used in a variety of scientific research applications, including drug development, protein engineering, and biocatalysis.
Applications De Recherche Scientifique
(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has been used in a variety of scientific research applications. One of the most common applications is drug development. This compound has been used to design and synthesize novel drug candidates for the treatment of various diseases. Additionally, this compound has been used in protein engineering. It has been used to modify proteins, such as enzymes, in order to improve their activity and stability. Finally, this compound has been used in biocatalysis. It has been used to synthesize chiral compounds, which are important for drug development and other applications.
Mécanisme D'action
(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid acts as a chiral auxiliary, which is a type of molecule that can be used to control the stereochemical outcome of a chemical reaction. This compound can be used to control the stereochemistry of a reaction by selectively reacting with one of the reactants. This allows the molecule to control the stereochemistry of the final product.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes involved in the metabolism of drugs. Additionally, this compound has been shown to increase the solubility of drugs, which can improve their bioavailability. Finally, this compound has been shown to interact with proteins and other molecules, which can affect their biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chiral auxiliary properties make it useful for controlling the stereochemistry of a reaction. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound also has some limitations. It can be toxic, and its chiral auxiliary properties can be difficult to control.
Orientations Futures
There are several potential future directions for (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid. One potential direction is to develop new methods for synthesizing this compound, which could increase its availability and reduce its cost. Additionally, this compound could be used to develop new drugs or improve existing drugs. Finally, this compound could be used to develop new biocatalysts or to modify existing biocatalysts.
Méthodes De Synthèse
(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid can be synthesized using a variety of methods. The most common method is a reaction between 4-nitrobenzyl bromide and pyrrolidine-2-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction results in the formation of this compound. Other methods, such as the reaction between 2-naphthylmethylchloride and pyrrolidine-2-carboxylic acid, can also be used to synthesize this compound.
Propriétés
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-naphthalen-2-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28-16-22(21-14-13-19-7-1-2-8-20(19)15-21)17-31(28)30(34)35-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27-28H,16-18H2,(H,32,33)/t22-,28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHLSQSGROVWLJ-DWACAAAGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)



![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)




![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)

